Ethyl 7-oxoheptanoate chemical properties
Ethyl 7-oxoheptanoate chemical properties
An In-depth Technical Guide to the Chemical Properties and Applications of Ethyl 7-Oxoheptanoate
Introduction
Ethyl 7-oxoheptanoate (CAS No: 3990-05-4) is a bifunctional organic molecule that serves as a valuable intermediate in the synthesis of complex natural products and pharmaceutical agents.[1][2] Its structure, featuring a terminal aldehyde and an ethyl ester, provides two distinct reactive sites for chemical modification. This guide offers an in-depth exploration of its chemical properties, synthesis, reactivity, and spectroscopic profile, tailored for researchers, chemists, and professionals in the field of drug development. The insights provided herein are grounded in established experimental data and aim to facilitate the effective utilization of this versatile building block in organic synthesis.
Core Physicochemical Properties
Ethyl 7-oxoheptanoate is a liquid at room temperature with properties that make it amenable to a variety of reaction conditions.[3] A summary of its key physical and chemical properties is presented below.
| Property | Value | Source |
| CAS Number | 3990-05-4 | [3][4] |
| Molecular Formula | C₉H₁₆O₃ | [4] |
| Molecular Weight | 172.22 g/mol | [4] |
| Boiling Point | 230.2 ± 23.0 °C at 760 mmHg | [4] |
| Density | 1.0 ± 0.1 g/cm³ | [4] |
| Flash Point | 92.2 ± 22.7 °C | [4] |
| Refractive Index | 1.427 | [4] |
| Vapor Pressure | 0.1 ± 0.5 mmHg at 25°C | [4] |
| LogP | 1.39 | [4] |
| Physical Form | Liquid | [3] |
Synthesis and Mechanistic Insight
The preparation of ethyl 7-oxoheptanoate is critical for its application. A reliable and high-yield synthesis is paramount for ensuring the availability of high-purity starting material for multi-step synthetic campaigns. An effective and improved method involves a two-step process starting from cycloheptanone.[1][2]
Expert Insight: This pathway is advantageous as it utilizes readily available and inexpensive starting materials. The oxidative cleavage of the cyclic ketone is a robust transformation, and the subsequent selective oxidation of the intermediate alcohol provides a clean route to the desired aldehyde-ester.
Synthesis Workflow
Caption: Synthesis of Ethyl 7-oxoheptanoate from Cycloheptanone.
Experimental Protocol: Synthesis from Cycloheptanone
This protocol is adapted from the method described by Ballini et al.[1][2]
Step 1: Synthesis of Ethyl 7-hydroxyheptanoate
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In a suitable reaction vessel, add ethanol.
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Gradually add potassium persulfate (3 equivalents) with stirring while maintaining the temperature between 10-15°C.
-
Add a solution of cycloheptanone (1 equivalent) in ethanol dropwise at 15°C.
-
Allow the mixture to react at room temperature for 5 hours.
-
Dilute the reaction mixture with water and extract with diethyl ether (3x).
-
Combine the organic layers, dry over magnesium sulfate (MgSO₄), and evaporate the solvent.
-
Purify the resulting oil by distillation to obtain pure ethyl 7-hydroxyheptanoate.
Step 2: Oxidation to Ethyl 7-oxoheptanoate
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To a solution of ethyl 7-hydroxyheptanoate (1 equivalent) in a suitable solvent, add pyridinium chlorochromate (PCC).
-
Stir the mixture at room temperature until the oxidation is complete (monitor by TLC).
-
Upon completion, filter the reaction mixture through a pad of silica gel to remove the chromium salts.
-
Evaporate the solvent under reduced pressure to yield ethyl 7-oxoheptanoate.
Trustworthiness: The use of Pyridinium chlorochromate (PCC) is a key choice for this transformation. PCC is a mild oxidizing agent that reliably converts primary alcohols to aldehydes with minimal over-oxidation to the corresponding carboxylic acid, ensuring a high yield of the desired product, ethyl 7-oxoheptanoate.[1][2]
Chemical Reactivity and Synthetic Utility
The synthetic versatility of ethyl 7-oxoheptanoate stems from the orthogonal reactivity of its two functional groups: the aldehyde and the ethyl ester.
-
Aldehyde Group: The terminal aldehyde is susceptible to a wide range of nucleophilic additions and reductive aminations. It readily participates in Wittig reactions, aldol condensations, and the formation of imines and oximes, providing a gateway to elongating the carbon chain or introducing nitrogen-containing heterocycles.
-
Ester Group: The ethyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to acid chlorides, amides, or other esters. It can also be reduced to a primary alcohol.
This dual reactivity makes it a key precursor for various important molecules. For instance, it has been instrumental in the synthesis of the pink bollworm moth pheromone, (7Z,11E)- and (7Z,11Z)-7,11-hexadecadien-1-yl acetate.[1] Furthermore, the related methyl ester has been used to prepare key intermediates for prostanoids.[1]
Spectroscopic Characterization
Unambiguous structural confirmation is essential for any synthetic intermediate. A combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) provides a complete picture of the molecular structure.
| Technique | Observation | Assignment |
| IR (Infrared) | ~1735 cm⁻¹ | C=O stretch (ester and aldehyde)[1] |
| ¹H NMR (Proton) | δ ~9.75 (t, 1H) | Aldehydic proton (-CHO) |
| δ ~4.12 (q, 2H) | Methylene protons of ethyl group (-OCH₂CH₃) | |
| δ ~2.45 (m, 2H) | Methylene protons alpha to aldehyde | |
| δ ~2.30 (t, 2H) | Methylene protons alpha to ester | |
| δ ~1.60 (m, 4H) | Methylene protons | |
| δ ~1.35 (m, 2H) | Methylene proton | |
| δ ~1.25 (t, 3H) | Methyl protons of ethyl group (-OCH₂CH₃) | |
| MS (Mass Spec) | m/z = 172 (M⁺) | Molecular Ion |
Workflow for Analytical Characterization
Caption: Standard workflow for spectroscopic confirmation.
General Protocol: Spectroscopic Analysis
The following are generalized protocols based on standard laboratory practices.[5]
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 10-20 mg of ethyl 7-oxoheptanoate in ~0.6 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.[6][7] Transfer the solution to a 5 mm NMR tube.
-
¹H NMR Acquisition: Utilize a standard single-pulse experiment on a 400 MHz or higher spectrometer. Acquire 16-32 scans with a relaxation delay of 1-2 seconds.[5]
-
¹³C NMR Acquisition: Use a proton-decoupled single-pulse experiment. Acquire 1024-4096 scans with a relaxation delay of 2 seconds to ensure adequate signal-to-noise.[5]
-
Data Processing: Fourier transform the FID, phase the spectrum, and perform baseline correction. Reference the chemical shifts to TMS at 0.00 ppm for ¹H and the CDCl₃ solvent peak at 77.16 ppm for ¹³C.[5]
2. Infrared (IR) Spectroscopy
-
Sample Preparation: As the compound is a liquid, acquire the spectrum as a neat thin film. Place one drop of the liquid between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.[7]
-
Data Acquisition: Perform a background scan with the empty plates. Acquire the sample spectrum over a range of 4000-400 cm⁻¹, co-adding 16-32 scans to improve data quality.[7]
3. Mass Spectrometry (MS)
-
Instrumentation: Use a mass spectrometer with an electron ionization (EI) source, typically coupled with a gas chromatograph (GC) for sample introduction.[5]
-
Sample Preparation: Prepare a dilute solution (~1 mg/mL) in a volatile solvent like dichloromethane.
-
GC-MS Conditions: Inject the sample onto a standard nonpolar capillary column (e.g., DB-5ms) with a suitable temperature gradient to ensure elution. Set the ionization energy to 70 eV for the MS.[5]
Safety and Handling
Proper handling of ethyl 7-oxoheptanoate is essential for laboratory safety.
-
Hazards: The compound may be harmful if swallowed, in contact with skin, or if inhaled.[3]
-
Precautions: Handle in a well-ventilated area, preferably a chemical fume hood.[8] Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[8] Keep away from heat and open flames.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[8] For long-term stability, storage in a freezer under an inert atmosphere at -20°C is recommended.[3]
References
- 1. tandfonline.com [tandfonline.com]
- 2. tandfonline.com [tandfonline.com]
- 3. EThyl 7-oxoheptanoate | 3990-05-4 [sigmaaldrich.com]
- 4. Ethyl 7-oxoheptanoate | CAS#:3990-05-4 | Chemsrc [chemsrc.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. fishersci.com [fishersci.com]
